![molecular formula C17H22FNO2 B2573855 3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide CAS No. 2177060-03-4](/img/structure/B2573855.png)
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide, also known as Fosdagrocorat, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a glucocorticoid receptor agonist and has been shown to have anti-inflammatory and immunosuppressive properties.
Mecanismo De Acción
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet acts as a glucocorticoid receptor agonist, which means it binds to and activates the glucocorticoid receptor. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory cytokines. The compound also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet has been shown to have potent anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while inducing the production of anti-inflammatory cytokines such as IL-10. 3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet has also been shown to inhibit the migration of immune cells to the site of inflammation and reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet is its potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of various diseases. However, the compound has some limitations for lab experiments, including its low solubility in water and its instability under acidic conditions. These limitations can make it challenging to work with the compound in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet. One direction is to further investigate the compound's potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and asthma. Another direction is to study the compound's mechanism of action in more detail, including its effects on various signaling pathways and transcription factors. Additionally, future studies could focus on improving the stability and solubility of the compound to make it more suitable for use in experimental settings.
Métodos De Síntesis
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorobenzoyl chloride with 7-oxaspiro[3.5]nonane-1-amine, followed by the reaction of the resulting intermediate with 3-(dimethylamino)propionyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and asthma. The compound has been shown to have potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c18-14-4-2-1-3-13(14)5-6-16(20)19-15-7-8-17(15)9-11-21-12-10-17/h1-4,15H,5-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWDAOUGSBOOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CCC3=CC=CC=C3F)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-bromo-3-oxo-1-cyclohexenyl)amino]phenyl}acetamide](/img/structure/B2573773.png)

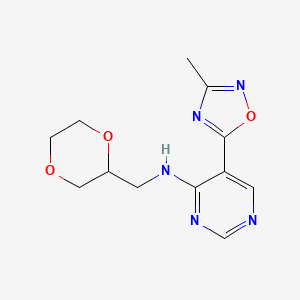
![4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2573777.png)
![6-Tert-butyl-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2573779.png)

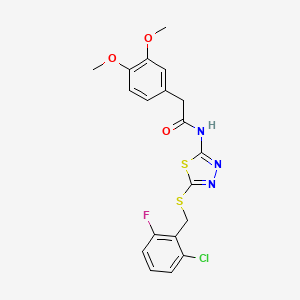
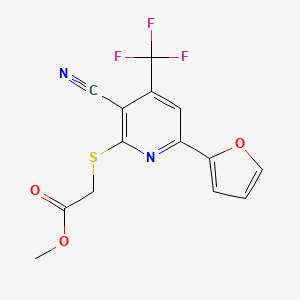
![4-Methyl-3-[[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2573788.png)
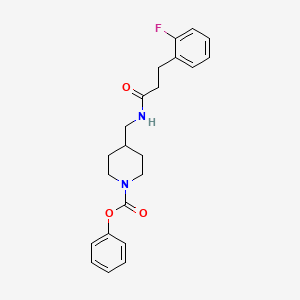
![3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride](/img/structure/B2573792.png)
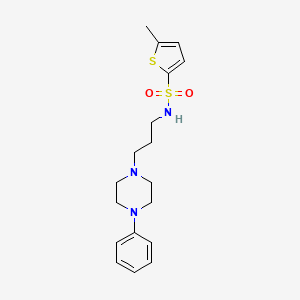
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2573794.png)
![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)